N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide typically involves the acylation of 2-chloro-5-(dimethylsulfamoyl)aniline with chloroacetyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives .
Scientific Research Applications
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, it has been studied for its potential to inhibit enzymes involved in various biological pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide
- 2-chloro-N-(2-chloro-5-dimethylsulfamoyl-phenyl)-acetamide
Uniqueness
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both chloro and dimethylsulfamoyl groups. These features contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H13ClN2O3S |
---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7(14)12-10-6-8(4-5-9(10)11)17(15,16)13(2)3/h4-6H,1-3H3,(H,12,14) |
InChI Key |
ZOSFUUZKPANDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl |
Origin of Product |
United States |
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